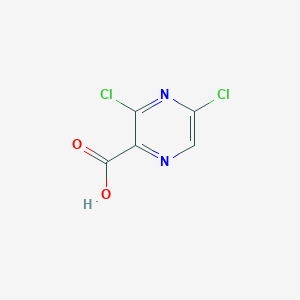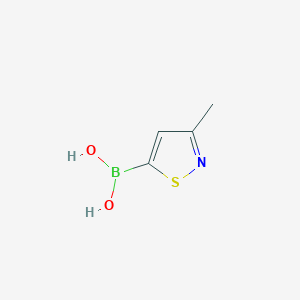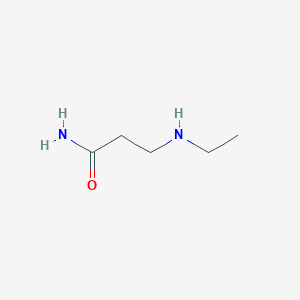
3-(Ethylamino)propanamide
Overview
Description
The compound 3-(Ethylamino)propanamide is a chemical structure that can be modified to create various derivatives with potential pharmacological properties. It serves as a core structure for the synthesis of compounds with muscle relaxant and anticonvulsant activities, as well as for the creation of ion-associate complexes with potential antibacterial properties.
Synthesis Analysis
The synthesis of derivatives of 3-(Ethylamino)propanamide involves various chemical reactions. For instance, N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were prepared to evaluate their muscle relaxant and anticonvulsant activities . Additionally, the synthesis of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide involved isolation and characterization using spectroscopic methods . Another derivative, ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate, was synthesized and evaluated for its central nervous system pharmacological effects in mice . Furthermore, the synthesis of a tetraphenylborate ion-associate complex with 4-amino-N-[2 (diethylamino)ethyl] benzamide was achieved through an ion-associate reaction at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(Ethylamino)propanamide derivatives is characterized by various intramolecular interactions and geometrical configurations. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide is characterized by two intramolecular hydrogen bonds and a transoide configuration of amide fragments . Quantum chemical calculations support the experimental findings and provide detailed structural information.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(Ethylamino)propanamide derivatives are crucial for determining their pharmacological properties. The structure-activity relationship studies indicate that the effects of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group significantly influence the muscle relaxant activity . The ion-associate reaction used to synthesize the tetraphenylborate complex is an example of green chemistry and is important for understanding bioactive molecule-receptor interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Ethylamino)propanamide derivatives are characterized using various physicochemical methods. Spectroscopic methods such as IR-spectroscopy and NMR are used to characterize the synthesized compounds . Computational studies using density functional theory (DFT) provide insights into the electronic characteristics, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are indicative of the stability and reactivity of the compounds .
Scientific Research Applications
Cytotoxic Evaluation and Topoisomerase II Inhibition
In the realm of medicinal chemistry, derivatives of 3-(Ethylamino)propanamide have been studied for their potential as anti-cancer agents. Specifically, compounds such as 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide have shown high efficacy in cell lines resistant to doxorubicin treatment, indicating their potential in cancer therapy. These compounds inhibit topoisomerase II mediated relaxation of DNA, a crucial process in cancer cell replication and survival (Gomez-Monterrey et al., 2011).
Muscle Relaxant and Anticonvulsant Activities
Another important application is in the development of muscle relaxants and anticonvulsants. Derivatives like 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide have been found to possess selective muscle relaxant and anticonvulsant activities. The structure-activity relationship of these compounds emphasizes the role of the 3-amino moiety and isoxazolyl 5-amino group in determining their pharmacological properties (Tatee et al., 1986).
Structural and Spectroscopic Characterization
In material science, 3-(Ethylamino)propanamide derivatives have been structurally and spectroscopically characterized to understand their potential applications. For instance, studies involving infrared linear-dichroic spectroscopy and theoretical calculations have been conducted to analyze the structural properties of related compounds (Zareva, 2006).
Herbicide and Pesticide Research
In environmental science, studies have explored the washoff and environmental impact of herbicides containing ethylamino propanamide derivatives. For example, cyanazine, a derivative, has been examined for its behavior in agricultural settings and its impact on subsequent crops, emphasizing the importance of understanding the environmental fate of such chemicals (Martin et al., 1978; Clausen et al., 1996).
properties
IUPAC Name |
3-(ethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-7-4-3-5(6)8/h7H,2-4H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXNQHLNOVQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylamino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




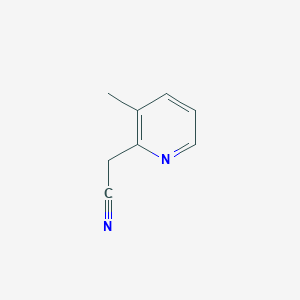

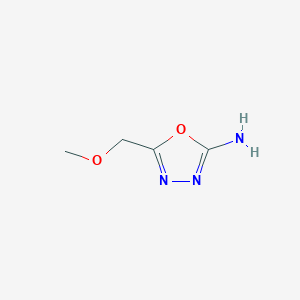
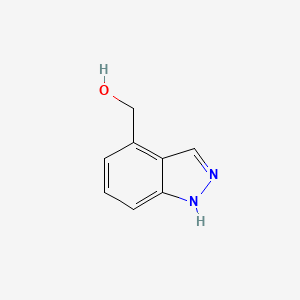





![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)

